4'-Hydroxy-2-O-methylanigorufone
Overview
Description
4’-Hydroxy-2-O-methylanigorufone is an organic compound with the chemical formula C20H14O3 and a molecular weight of 302.32 g/mol . It is a yellow crystalline solid that melts at 79-80°C . This compound is known for its solubility in solvents such as ethanol and dimethyl sulfoxide (DMSO) . It is also referred to as 9-(4-hydroxyphenyl)-2-methoxyphenalen-1-one .
Preparation Methods
The synthesis of 4’-Hydroxy-2-O-methylanigorufone has not been extensively documented in the literature. it is generally understood that the synthesis may involve specific reaction steps and substrates . Industrial production methods are not well-established, and further research is needed to develop efficient synthetic routes and reaction conditions .
Chemical Reactions Analysis
4’-Hydroxy-2-O-methylanigorufone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4’-Hydroxy-2-O-methylanigorufone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’-Hydroxy-2-O-methylanigorufone involves its interaction with molecular targets such as enzymes. It acts as an α-glucosidase inhibitor, which means it can bind to the enzyme and prevent it from breaking down carbohydrates into glucose . This inhibition can affect various metabolic pathways and has potential therapeutic implications .
Comparison with Similar Compounds
4’-Hydroxy-2-O-methylanigorufone is unique due to its specific chemical structure and biological activity. Similar compounds include:
9-(3’,4’-dimethoxyphenyl)-2-methoxyphenalen-1-one: This compound has a similar phenalenone structure but with different substituents.
(+)-cis-2,3-dihydro-2,3-dihydroxy-4-(4’-hydroxyphenyl)phenalen-1-one: This compound also shares a phenalenone core but has additional hydroxyl groups.
These compounds differ in their substituents and biological activities, highlighting the uniqueness of 4’-Hydroxy-2-O-methylanigorufone .
Properties
IUPAC Name |
9-(4-hydroxyphenyl)-2-methoxyphenalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c1-23-17-11-14-4-2-3-13-7-10-16(19(18(13)14)20(17)22)12-5-8-15(21)9-6-12/h2-11,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMSSFOVGYLJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC3=C2C(=C(C=C3)C4=CC=C(C=C4)O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90782484 | |
Record name | 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90782484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204134-70-3 | |
Record name | 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90782484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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